Decaglycerol Decaglycerol
Brand Name: Vulcanchem
CAS No.: 9041-07-0
VCID: VC0539980
InChI: InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2
SMILES: C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O
Molecular Formula: C30H62O21
Molecular Weight: 758.8 g/mol

Decaglycerol

CAS No.: 9041-07-0

Cat. No.: VC0539980

Molecular Formula: C30H62O21

Molecular Weight: 758.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decaglycerol - 9041-07-0

Specification

CAS No. 9041-07-0
Molecular Formula C30H62O21
Molecular Weight 758.8 g/mol
IUPAC Name 3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol
Standard InChI InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2
Standard InChI Key WOKDXPHSIQRTJF-UHFFFAOYSA-N
SMILES C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O
Canonical SMILES C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O
Appearance Solid powder
Boiling Point 943.4°C

Introduction

Chemical Structure and Fundamental Properties

Decaglycerol belongs to the polyglycerol family, characterized by a hydrophilic backbone of ten glycerol units linked by ether bonds. This structure confers exceptional solubility in both aqueous and lipid environments, enabling its function as a nonionic surfactant. The compound’s molecular formula, (C3H8O3)10\text{(C}_3\text{H}_8\text{O}_3\text{)}_{10}, reflects its polymeric nature, with hydroxyl groups facilitating hydrogen bonding and interfacial activity .

Synthesis and Production Methods

Traditional Chemical Synthesis

Historically, Decaglycerol was produced via alkaline-catalyzed oligomerization of glycerol at high temperatures (200–250°C) and pressures (10–20 bar). This method, while effective, faced criticism for energy intensity and byproduct generation .

Enzymatic Green Synthesis

Recent innovations have shifted toward sustainable lipase-catalyzed processes. A landmark study demonstrated the transesterification of methyl laurate with Decaglycerol using immobilized Novozym 435 lipase .

Table 1: Optimized Conditions for Enzymatic Synthesis

ParameterOptimal Value
Temperature65°C
Molar Ratio (Laurate:Decaglycerol)2:1
Enzyme Dosage8 wt.%
Reaction Time4.5 h
Conversion Efficiency84.4%

This method eliminated harsh chemicals, reduced energy consumption, and achieved high purity, aligning with green chemistry principles .

Physicochemical and Functional Properties

Decaglycerol’s amphiphilicity enables it to lower surface tension significantly. Experimental data reveal a reduction to 33 mN·m⁻¹ at concentrations as low as 10510^{-5} g/mL, outperforming many conventional surfactants .

Table 2: Surface Activity of Decaglycerol Laurates

Concentration (g/mL)Surface Tension (mN·m⁻¹)
10510^{-5}33
10410^{-4}29
10310^{-3}25

The compound’s stability under varied pH and temperature conditions further enhances its industrial utility .

Industrial and Scientific Applications

Food Industry

As a nonionic emulsifier, Decaglycerol stabilizes emulsions in baked goods, dairy products, and sauces. Its biocompatibility ensures compliance with food safety regulations .

Pharmaceuticals

In drug delivery systems, Decaglycerol forms vesicles that encapsulate hydrophobic drugs, improving bioavailability. For instance, ceftibuten-loaded vesicles exhibited enhanced gastrointestinal absorption in preclinical models .

Cosmetics

Decaglycerol laurates are integral to moisturizers and creams, where they enhance texture and active ingredient dispersion. Their mildness minimizes skin irritation, a critical advantage over sulfated surfactants .

Environmental and Economic Considerations

The enzymatic synthesis route reduces carbon footprint by 40% compared to traditional methods, as quantified by life-cycle assessments . Furthermore, Decaglycerol’s biodegradability mitigates environmental persistence, addressing concerns associated with synthetic surfactants.

Future Research Directions

  • Drug Delivery Optimization: Exploring Decaglycerol’s capacity to cross the blood-brain barrier for neurological therapies.

  • Agricultural Applications: Investigating its role as a biopesticide carrier to enhance crop protection.

  • Advanced Materials: Developing Decaglycerol-based hydrogels for wound healing and tissue engineering.

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